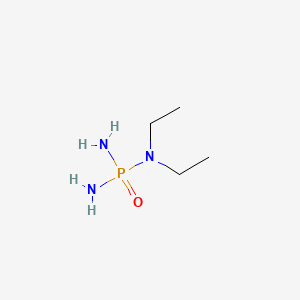

n,n-Diethylphosphoric triamide

Description

Structure

3D Structure

Properties

CAS No. |

25316-38-5 |

|---|---|

Molecular Formula |

C4H14N3OP |

Molecular Weight |

151.15 g/mol |

IUPAC Name |

N-diaminophosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C4H14N3OP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3,(H4,5,6,8) |

InChI Key |

FVFOBXLSEPJDEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylphosphoric Triamide and Its Analogues

Established Synthetic Routes to N,N-Diethylphosphoric Triamide

This compound is a key compound within the phosphoric triamide family. Its synthesis is well-established and typically proceeds through the ammonolysis of an N,N-diethylphosphoramidic dichloride intermediate.

Reaction of N,N-Diethylphosphoramidic Dichloride with Ammonia (B1221849)

The primary and most direct route to this compound involves a two-step process. The first step is the preparation of the precursor, N,N-diethylphosphoramidic dichloride. This is achieved by reacting phosphorus oxychloride (POCl₃) with diethylamine (B46881). google.com The subsequent and crucial step is the reaction of this dichloride intermediate with ammonia (NH₃) to yield the final triamide product. google.comgoogle.com

Formation of the Dichloride Intermediate: (C₂H₅)₂NH + POCl₃ → (C₂H₅)₂NP(O)Cl₂ + HCl

Formation of the Triamide: (C₂H₅)₂NP(O)Cl₂ + 4NH₃ → (C₂H₅)₂NP(O)(NH₂)₂ + 2NH₄Cl

During this process, ammonium (B1175870) chloride (NH₄Cl) is formed as a significant byproduct. google.com

Optimization and Purification Techniques in this compound Synthesis

The synthesis of this compound can be optimized to improve yield and purity. Reaction temperatures are a critical parameter, with a broad range of -80°C to 200°C being technically possible, though temperatures between -30°C and 125°C are preferred for better outcomes. google.com Reaction times can vary from 10 minutes to 24 hours, with good yields typically achieved within 1 to 4 hours. google.com

Purification of the final product is essential to remove the ammonium chloride byproduct and any unreacted starting materials. Conventional procedures for purification include:

Extraction: The crude product mixture, which contains this compound and ammonium chloride, can be subjected to extraction. google.com For instance, hot methylene (B1212753) chloride has been used to selectively dissolve the triamide, leaving the ammonium chloride behind. google.com Evaporation of the solvent then yields the purified product. google.com

Recrystallization: Further purification can be achieved through recrystallization from suitable solvents. googleapis.com

Filtration and Evaporation: The hydrochloride salt byproduct that precipitates during the reaction can be removed by filtration. google.com The desired phosphoric triamide product can then be isolated from the filtrate by evaporation of the solvent. google.com

A process has also been described where the product mixture is heated to dissolve the triamide in an aromatic solvent, allowing for the filtration of solid ammonium chloride. Subsequent cooling of the filtrate causes the purified triamide to solidify and be collected. google.com

Synthesis of Substituted and Derivatized Phosphoric Triamides

The versatility of the phosphoric triamide scaffold allows for the synthesis of a wide array of substituted and derivatized analogues. These modifications are typically introduced by using substituted amines in the reaction with phosphoryl chloride or a corresponding phosphoramidic dichloride.

Preparation of N-Aliphatic and N,N-Aliphatic Phosphoric Triamides

The synthesis of N-aliphatic and N,N-aliphatic phosphoric triamides follows a similar principle to the synthesis of the diethyl analogue. The general method involves reacting phosphoryl chloride or thiophosphoryl chloride with a primary or secondary alkyl amine. googleapis.com This can be performed as a "one-pot" or "two-pot" synthesis. google.com

In a typical two-step process, an alkylamine reacts with phosphoryl chloride to form an N-alkylphosphoramidic dichloride intermediate. google.com This intermediate is then reacted with ammonia to produce the N-alkylphosphoric triamide. google.com A variety of alkyl groups, including propyl, butyl, and isobutyl, can be incorporated using this method. google.com The reaction is often carried out in organic solvents like methylene dichloride, tetrahydrofuran, or toluene (B28343). google.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Phosphoryl Chloride | Primary/Secondary Alkylamine | N-Alkyl/N,N-Dialkyl Phosphoric Triamide | googleapis.com |

| N-Alkylphosphoramidic Dichloride | Ammonia | N-Alkyl Phosphoric Triamide | google.com |

Synthesis of Carbacylamidophosphates and Mixed-Amide Phosphoric Triamides

Carbacylamidophosphates , which contain an N-acyl group, are another important class of phosphoric triamide derivatives. These compounds have been noted as potent inhibitors of urease. nih.govresearchgate.net Their synthesis often involves the reaction of an N-acylphosphoramidic dichloride with an amine.

Mixed-amide phosphoric triamides , which feature different amine substituents on the same phosphorus atom, have also been synthesized and structurally characterized. These compounds are prepared by the sequential reaction of a phosphorus-chlorine compound with different amines. For example, racemic mixed-amide phosphoric triamides have been synthesized and studied by X-ray diffraction. nih.gov

Methods for Incorporating Diverse Functional Groups into Phosphoric Triamide Skeletons

The phosphoric triamide structure can be functionalized with a variety of chemical moieties, including cyclic amines and groups bearing additional functionalities.

Morpholine: Morpholine-containing phosphoric triamides can be synthesized through several routes. One method involves the reaction of a chlorophosphoramidate monomer with morpholine. nih.gov Another approach is the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) using automated synthesizers, which involves coupling morpholino subunits. nih.govjustia.comgoogle.com

Benzyl: Benzyl groups can be introduced by reacting phosphoryl chloride or a suitable intermediate with benzylamine. google.comcore.ac.uk For instance, N-benzylphosphoric triamide can be prepared using this methodology. google.com

Chloroethyl: The synthesis of N-(2-chloroethyl) substituted phosphoric triamides is of significant interest due to the biological activity of the nitrogen mustard group. These compounds are typically prepared by reacting N,N-bis(2-chloroethyl)phosphoramidic dichloride with amines or by reacting phosphoryl chloride with bis(2-chloroethyl)amine (B1207034) hydrochloride followed by reaction with other amines or alcohols. up.ac.zamodernscientificpress.com A series of N-bis(2-chloroethyl)phosphoric triamides has been prepared using phosphoryl chloride as a starting substrate. up.ac.za

| Functional Group | Synthetic Precursor(s) | Product Example | Reference(s) |

| Morpholine | Chlorophosphoramidate monomer, Morpholino subunits | Morpholino-substituted phosphoric triamides, PMOs | nih.govnih.govjustia.com |

| Benzyl | Phosphoryl chloride, Benzylamine | N-Benzylphosphoric triamide | google.comcore.ac.uk |

| Chloroethyl | N,N-Bis(2-chloroethyl)phosphoramidic dichloride, POCl₃, Bis(2-chloroethyl)amine HCl | N,N,N',N'-Tetra(2-chloroethyl)phosphoric triamide | up.ac.zamodernscientificpress.com |

Mechanistic Aspects of Phosphoric Triamide Synthetic Pathways

The synthesis of phosphoric triamides, including this compound, proceeds through several key mechanistic pathways. The reactivity of the phosphorus center and the nature of the nucleophilic amine are central to these transformations. The mechanisms generally involve the formation of a reactive phosphorus electrophile that subsequently reacts with an amine. The most prevalent mechanisms include the Atherton-Todd reaction, oxidative cross-coupling reactions, and pathways involving phosphoryl chloride intermediates. The monoanions of phosphoramidates are known to be labile, and it is widely believed that their active form is a zwitterion, which forms in a pre-equilibrium process. publish.csiro.au

A cornerstone in the synthesis of phosphoramidates is the Atherton-Todd reaction. beilstein-journals.org This reaction typically involves a dialkyl phosphite (B83602), an amine, and a base in the presence of carbon tetrachloride. beilstein-journals.org Initial mechanistic proposals by Atherton and Todd suggested two possible pathways. beilstein-journals.org The first involved the formation of a dialkyl trichloromethylphosphonate intermediate, while the second, and now more accepted, pathway proceeds through a dialkyl chlorophosphate intermediate. beilstein-journals.org

Later investigations provided a more detailed view of the mechanism involving the dialkyl chlorophosphate intermediate. beilstein-journals.org The reaction is understood to be a two-stage process. mdpi.com The first stage involves the formation of a phosphoryl chloride intermediate with retention of configuration at the phosphorus center. mdpi.com The second stage is a nucleophilic substitution by the amine, which proceeds with an inversion of configuration. mdpi.com The reaction of a dialkyl phosphite with carbon tetrachloride in the presence of a trialkylamine catalyst leads to the formation of the dialkyl chlorophosphate. beilstein-journals.org The mechanism for this initial step can itself follow two distinct pathways: either the nucleophilic attack of the deprotonated dialkyl phosphite on a chlorine atom of carbon tetrachloride or the initial attack of the base on the carbon tetrachloride. beilstein-journals.org

Table 1: Mechanistic Steps of the Atherton-Todd Reaction

| Step | Description | Proposed Intermediate | Stereochemistry |

|---|---|---|---|

| 1 | Formation of a reactive phosphorus intermediate from a dialkyl phosphite and CCl₄ in the presence of a base. | Dialkyl chlorophosphate | Retention |

| 2 | Nucleophilic attack by the amine on the phosphorus center of the intermediate. | Pentacoordinate phosphorus transition state | Inversion |

| 3 | Elimination of a leaving group (e.g., chloride) and a proton to form the final phosphoramidate (B1195095) product. | Phosphoramidate | - |

Oxidative cross-coupling represents another significant class of reactions for synthesizing phosphoramidates. nih.gov These methods offer advantages such as short reaction times and low synthesis temperatures. nih.gov A common approach involves reacting a phosphoric acid with an amine in the presence of triphenylphosphine (B44618) (tPP) and carbon tetrachloride (CCl₄). beilstein-journals.orgnih.gov This method was reported by Appel and Einig in 1975. nih.gov Other variations utilize different chlorinating agents. For instance, N-substituted phosphoramidates can be synthesized from diphenyl phosphoric acid and an amine using trichloroisocyanuronitrile (Cl₃CCN) as the chlorinating agent and triethylamine (B128534) (Et₃N) as a base to sequester the acid formed. nih.gov

Iodine-mediated synthesis provides another route for the dehydrogenative cross-coupling of diethyl H-phosphonate and an amine to form phosphoramidates. nih.gov When conducted in the presence of H₂O₂, iodine acts as a catalyst for the reaction. nih.gov Preliminary mechanistic studies of similar reactions using copper catalysts suggest that the reaction may proceed through a continuous change in the oxidation state of the metal, induced by a redox cycle. researchgate.net

Computational Chemistry and Theoretical Investigations of N,n Diethylphosphoric Triamide Systems

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies provide a foundational understanding of the intrinsic properties of the N,N-Diethylphosphoric triamide molecule. These methods elucidate the distribution of electrons and energy levels, which are paramount to its chemical reactivity and bonding characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide optimized molecular geometries and insights into the frontier molecular orbitals (FMOs). nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. chemijournal.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. chemijournal.combiointerfaceresearch.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemijournal.com For phosphoric triamides, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient sites. Theoretical studies on analogous systems confirm that DFT is a suitable and precise method for studying the molecular structure and electronic properties of such compounds. jocpr.com

| Parameter | Description | Typical Value Range |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 eV |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | 5.5 to 8.0 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.75 to 4.0 eV |

| Chemical Softness (S) | 1 / (2η) | 0.125 to 0.182 eV⁻¹ |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization effects. It provides a detailed picture of the charge on each atom, revealing the polarity of bonds within the molecule. In phosphoric triamides, the phosphoryl oxygen atom carries a significant negative charge, making it a strong hydrogen bond acceptor. Conversely, the hydrogen atoms on the amide groups (if present) are positively charged and act as hydrogen bond donors.

Modeling of Intermolecular Interactions and Supramolecular Phenomena

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Computational models are essential for quantifying these forces and understanding the resulting supramolecular architecture.

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions within a crystal lattice. biointerfaceresearch.com The surface is generated based on the electron distribution of a molecule in relation to its neighbors. Properties such as d_norm (normalized contact distance) are mapped onto this surface, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

The corresponding two-dimensional (2D) fingerprint plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). biointerfaceresearch.com Studies on various phosphoric triamides consistently show that the most significant contributions to the crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. semnan.ac.iriaea.orgbohrium.com The O···H contacts are particularly important as they correspond to the N–H···O=P hydrogen bonds that often dominate the supramolecular structure. nih.gov

| Contact Type | Contribution (%) - Molecule 1 | Contribution (%) - Molecule 2 | Description |

|---|---|---|---|

| H···H | 62.3% | 62.8% | Represents the most extensive, though weaker, van der Waals interactions. |

| O···H / H···O | 13.1% | 12.8% | Corresponds to crucial N–H···O=P hydrogen bonding interactions. |

| C···H / H···C | 12.4% | 12.7% | Indicates van der Waals interactions involving carbon and hydrogen atoms. |

| F···H / H···F | 8.2% | 7.8% | Present in fluorinated analogues, representing weaker hydrogen bonds. |

To further quantify the forces governing crystal packing, interaction energies between molecular pairs can be calculated. Energy framework analysis visualizes the strength of these interactions within the crystal, representing them as cylinders connecting the centers of mass of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy. nih.gov

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonds, including hydrogen bonds. wikipedia.org Within the AIM framework, a bond path between two atoms and an associated bond critical point (BCP) are indicators of an interaction. ijcce.ac.ir

For hydrogen bonds, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly revealing. sciencesconf.org A positive value for the Laplacian (∇²ρ(r) > 0) is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces. researchgate.net The magnitude of ρ(r) at the BCP correlates with the strength of the bond. AIM analyses performed on similar systems show that the N–H···O=P hydrogen bonds in phosphoric triamides are characterized by BCPs with specific electron density values that confirm their nature and relative strength, providing a quantitative basis for understanding their role in the supramolecular structure. iaea.orgbohrium.com

Conformational Analysis and Potential Energy Surfaces of Phosphoric Triamides

The three-dimensional structure and conformational flexibility of molecules are pivotal in determining their physical properties and chemical reactivity. For phosphoric triamides, including this compound, computational chemistry provides essential tools to explore their conformational landscapes. This is primarily achieved by mapping the molecule's potential energy surface (PES). A PES is a mathematical representation that defines the energy of a molecule as a function of its geometry. libretexts.org By systematically changing specific coordinates, such as bond lengths and dihedral angles, computational methods can identify energy minima, which correspond to stable conformers, and saddle points, which represent transition states between these conformers. libretexts.org

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are extensively employed for this purpose. For instance, studies on related N-substituted phosphoric triamides have utilized methods like B3LYP with basis sets such as 6-31+G** to optimize molecular structures and elucidate conformational preferences. nih.gov These analyses reveal that phosphoric triamides can exist in an equilibrium of several forms. mdpi.com Key conformational variations often involve the relative arrangement of the phosphoryl (P=O) group and the substituents on the nitrogen atoms. nih.govmdpi.com For example, in complex phosphorylated amides, conformers are often categorized by the syn or anti arrangement of phosphoryl-containing fragments relative to the amide plane. nih.gov The orientation of the diethylamino groups in this compound would similarly be expected to lead to multiple low-energy conformers, distinguished by the torsion angles around the P-N bonds.

The stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. In related systems, intramolecular hydrogen contacts involving the oxygen atom of the P=O group and hydrogen atoms on alkyl or aryl substituents have been shown to stabilize certain conformations. nih.govmdpi.com The table below illustrates hypothetical relative energies for different conformers of a generic phosphoric triamide, showcasing how computational methods can quantify their relative stabilities.

| Conformer | Key Dihedral Angles (°) | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | O=P-N-C: 178, P-N-C-C: 65 | B3LYP/6-311++G(d,p) | 0.00 |

| B | O=P-N-C: -60, P-N-C-C: 180 | B3LYP/6-311++G(d,p) | 1.52 |

| C | O=P-N-C: 62, P-N-C-C: -63 | B3LYP/6-311++G(d,p) | 2.15 |

| D (Transition State) | O=P-N-C: 0, P-N-C-C: 120 | B3LYP/6-311++G(d,p) | 5.80 |

Computational Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods have become indispensable for predicting and interpreting NMR spectra, particularly for nuclei like ³¹P. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach, often implemented within the DFT framework, for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov

The accuracy of predicted ³¹P NMR chemical shifts is highly sensitive to the chosen computational methodology. Research has shown that achieving reliable results requires careful selection of the DFT functional (e.g., MPW1K, PBE0), a sufficiently large basis set (e.g., 6-311++G(2d,2p), IGLO-III), and the inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM). nih.govuni-muenchen.de For conformationally flexible molecules like this compound, it is crucial to calculate the NMR properties for all accessible low-energy conformers. The final predicted chemical shift is then determined as a Boltzmann-weighted average of the values for each conformer, reflecting their relative populations at a given temperature. uni-muenchen.de The following table presents a representative comparison of experimental and computationally scaled ³¹P NMR chemical shifts for various tetracoordinate phosphorus compounds, demonstrating the predictive power of modern theoretical methods.

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Scaled δ (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| H₃PO₄ (Reference) | 0.0 | -4.9 | 0.0 | 0.0 |

| Phosphoric Triamide Derivative 1 | 17.9 | 14.5 | 17.3 | -0.6 |

| Phosphoric Triamide Derivative 2 | 19.2 | 16.2 | 18.7 | -0.5 |

| Triphenyl Phosphate (B84403) | -18.0 | -26.8 | -17.9 | 0.1 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are a powerful tool for predicting the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. For phosphoric triamides, theoretical studies have successfully used functionals like B3LYP with extended basis sets such as 6-311++G(d,p) to compute vibrational spectra. researchgate.net

The output of these calculations is a list of harmonic vibrational frequencies and their associated IR intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors; this is commonly corrected by applying a uniform scaling factor. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. researchgate.net For this compound, key vibrational modes would include the P=O stretching, P-N stretching, and various bending and stretching modes of the diethylamino groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|---|

| ν(N-H) stretch | 3510 | 3370 | 3367 | 98% N-H str. |

| ν(C-H) stretch | 3085 | 2962 | 2955 | 95% C-H str. (ethyl) |

| ν(P=O) stretch | 1280 | 1229 | 1224 | 85% P=O str., 10% P-N str. |

| δ(CH₂) bend | 1465 | 1406 | 1400 | 90% CH₂ scissoring |

| ν(P-N) stretch | 985 | 946 | 944 | 75% P-N str., 15% C-C str. |

Theoretical Investigations of Reaction Mechanisms and Reactivity

Computational chemistry is a critical tool for exploring the reactivity of molecules and elucidating complex reaction mechanisms. For organophosphorus compounds, DFT has been successfully applied to study reaction pathways, transition states, and kinetics. chemmethod.comresearchgate.net Such investigations on systems related to this compound allow researchers to understand how reactions proceed at a molecular level.

A theoretical study of a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. nih.gov By calculating the energies of these species, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. chemmethod.com Comparing the activation barriers for different possible pathways allows for the prediction of the most favorable mechanism and can explain experimental observations such as regioselectivity. researchgate.net For example, in reactions involving nucleophilic attack on a phosphorus center, calculations can determine whether the attack occurs and what the energetic cost of forming the transition state is. Theoretical studies on the reactions of similar amides have used high-level methods to calculate rate coefficients and branching ratios, showing good agreement with experimental results. rsc.org

| Reaction Step | Description | Method | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|

| Mechanism A, Step 1 | Nucleophilic attack on Phosphorus | B3LYP/6-311+G(d,p) | 25.8 |

| Mechanism A, Step 2 | Proton transfer | B3LYP/6-311+G(d,p) | 12.3 |

| Mechanism B, Step 1 | Initial complex formation | B3LYP/6-311+G(d,p) | 5.1 |

| Mechanism B, Step 2 | Rate-determining step | B3LYP/6-311+G(d,p) | 18.5 |

Coordination Chemistry and Supramolecular Interactions Involving Phosphoric Triamides

Phosphoric Triamides as Ligands in Metal Complexation

The ability of phosphoric triamides to act as ligands in metal complexes is primarily dictated by the presence of the phosphoryl group and, in many cases, nitrogen atoms within the amide functionalities. These sites offer lone pairs of electrons for coordination to metal centers, leading to the formation of a diverse range of metal-ligand complexes.

The most prominent feature of phosphoric triamides as ligands is the strong Lewis basicity of the phosphoryl oxygen atom. This oxygen atom acts as a hard donor, showing a high affinity for hard Lewis acidic metal centers, such as transition metals and lanthanides. um.ac.irnih.gov The coordination is typically monodentate, occurring exclusively through this P=O group, especially when the nitrogen atoms are fully substituted and sterically hindered. nih.gov

However, the coordination behavior can be more complex. Phosphoramide (B1221513) ligands can exhibit variable coordination modes depending on their specific structure and chemical environment. For instance, a monoanionic phosphoramide ligand, formed by deprotonation of an N-H group, can bind to a metal center like Lanthanum(III) in either a monodentate or a bidentate fashion. nih.gov The bidentate mode involves both the phosphoryl oxygen and the deprotonated nitrogen atom. Furthermore, ligands containing additional donor sites, such as pyridyl groups attached to the amide nitrogens, can act as flexible tridentate ligands, coordinating through the phosphoryl oxygen and two nitrogen atoms from the pyridyl rings. nih.gov

The binding affinity is influenced by the electronic properties of the substituents on the nitrogen atoms. Electron-donating groups can increase the electron density on the phosphoryl oxygen, enhancing its donor capability. Conversely, the steric bulk of these substituents plays a crucial role in determining the accessibility of the metal center. nih.gov

The synthesis of metal complexes with phosphoric triamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes:

Tin(IV): Organotin(IV) complexes of phosphoric triamides have been successfully synthesized and structurally characterized. For example, the reaction of a phosphoryl donor ligand like (2-Cl-C6H4CH2NH)3P(O) with dimethyltin(IV) dichloride yields the complex [(2-Cl-C6H4CH2NH)3P(O)]2SnMe2Cl2. um.ac.ir X-ray crystallography reveals that the tin atom adopts an octahedral coordination geometry, with the two phosphoric triamide ligands coordinating through their oxygen atoms in a trans orientation. um.ac.ir Similarly, complexes such as Sn(CH3)2Cl2(4-PCAPh)2, where 4-PCAPh is a more complex phosphoric triamide, also exhibit an octahedral geometry. researchgate.net

Copper(II): While specific crystal structures of copper(II) with simple N,N-Diethylphosphoric triamide are not extensively detailed in the cited literature, the interaction of Cu(II) with phosphate (B84403) and phosphoryl groups is well-established. Copper(II) complexes readily coordinate with ligands containing phosphate groups, indicating a strong affinity for the P=O moiety. nih.govnih.gov These interactions are crucial in the formation of mixed-ligand complexes involving nucleotides like adenosine (B11128) 5'-monophosphate (AMP). nih.gov

Lanthanide and Actinide Complexes:

Lanthanum(III): A series of Lanthanum(III) complexes have been prepared using a phosphoramide ligand that can exist in both neutral (protonated) and anionic (deprotonated) forms. nih.govbohrium.com Stoichiometric control of the reactants allows for the isolation of monometallic complexes containing either two or three phosphoramide ligands. The synthesis is often a metathesis reaction between a potassium salt of the deprotonated ligand (1-K) and a lanthanum halide precursor like LaI3(THF)4. nih.gov

Uranyl(VI): The complexation of the uranyl(VI) cation (UO₂²⁺) is dominated by its interaction with oxygen-donor ligands. Studies on its coordination with molecules like succinimidedioxime and phytic acid (which contains phosphate groups) demonstrate the strong affinity of the uranyl ion for phosphoryl-like oxygen atoms. researchgate.netrsc.org This suggests that phosphoric triamides would act as effective O-donor ligands for Uranyl(VI), forming stable complexes.

The structure of the phosphoric triamide ligand has a profound impact on the resulting geometry and coordination number of the metal complex.

Steric Hindrance: The size of the substituent groups on the nitrogen atoms can dictate the number of ligands that can fit around a metal center. In lanthanide complexes with bulky phosphine (B1218219) oxide ligands, it has been observed that not all ligands in the crystal lattice are directly coordinated to the metal, highlighting the role of steric demand. uni-bayreuth.de For organotin(IV) complexes, the steric bulk of the groups on the tin atom influences the final geometry; triphenyltin(IV) chloride forms a five-coordinate, distorted trigonal bipyramidal complex, whereas dimethyltin(IV) dichloride allows for the coordination of two ligands to form a six-coordinate octahedral complex. researchgate.net

Ligand Functionality: The coordination mode of the ligand directly shapes the geometry. A simple monodentate coordination via the P=O oxygen favors less crowded geometries. However, when a phosphoramide ligand acts in a bidentate fashion (O, N donors), it forms a chelate ring, which imposes geometric constraints on the metal center. nih.gov The flexibility of ligands like tris(pyridin-2-yl)phosphoric triamide allows them to wrap around a metal ion, leading to discrete chelate complexes with specific geometries. nih.gov The coordination number and geometry are thus a result of the interplay between the electronic preferences of the metal ion and the steric and functional characteristics of the phosphoric triamide ligand. libretexts.orghawaii.edutamu.edu

Table 1: Selected Metal Complexes with Phosphoric Triamide and Analogue Ligands

| Metal Center | Ligand | Resulting Complex Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Sn(IV) | (2-Cl-C₆H₄CH₂NH)₃P(O) | [L₂SnMe₂Cl₂] | Octahedral | um.ac.ir |

| Sn(IV) | 4-NC₅H₄C(O)NHP(O)(C₆H₁₂N)₂ | [L₂Sn(CH₃)₂Cl₂] | Octahedral | researchgate.net |

| Sn(IV) | N-phenyl-N´,N´´-bis(pentamethylene) phosphoric triamide | [LSn(Ph)₃Cl] | Distorted Trigonal Bipyramidal | researchgate.net |

| La(III) | O=P(N,N´-di-tert-butylethylenediamide)(NᵗBu)⁻ | [La(L)₂(DMAP)I] | - | nih.gov |

| Co(II) | Tris(pyridin-2-yl)phosphoric triamide | [Co(L)₂]³⁺ | - | nih.gov |

Supramolecular Architectures Formed by Phosphoric Triamides

Beyond their role as ligands, phosphoric triamides are exceptional building blocks for creating higher-order structures through non-covalent interactions. The presence of both hydrogen bond donors (N-H groups) and acceptors (P=O and sometimes C=O groups) facilitates self-assembly into predictable and often intricate patterns.

Hydrogen bonding is the dominant force in the self-assembly of phosphoric triamides that possess N-H functionalities. The most common and robust interaction is the N–H···O=P hydrogen bond. bohrium.com This interaction is often strong due to the high polarity of the P=O bond and the acidity of the N-H proton.

These interactions lead to the formation of various well-defined motifs:

Dimers: Molecules frequently assemble into centrosymmetric dimers through pairs of N–H···O=P hydrogen bonds, forming a characteristic ring motif. bohrium.com

Chains and Tapes: The propagation of hydrogen bonds can lead to one-dimensional (1D) chains. For instance, molecules with multiple N-H donors and P=O acceptors can link head-to-tail, extending into infinite chains. sonar.ch

2D and 3D Networks: A combination of different hydrogen bonds, such as N–H···O=P, N–H···O=C, and weaker C–H···O interactions, can create more complex two-dimensional sheets or three-dimensional networks. bohrium.comsonar.ch The specific architecture is highly dependent on the number and orientation of the N-H bonds and the conformation of the P=O and C=O groups within the molecule. sonar.ch

Table 2: Common Hydrogen Bonding Motifs in Phosphoric Triamides

| Interaction Type | Description | Resulting Supramolecular Motif | Reference(s) |

|---|---|---|---|

| N–H···O=P | Strong, primary interaction between an amide proton and the phosphoryl oxygen. | Dimers, Chains, Sheets | bohrium.comsonar.ch |

| N–H···O=C | Interaction involving a carbonyl oxygen acceptor, often seen in acyl-phosphoric triamides. | Chains, 2D Networks | sonar.ch |

| C–H···O=P | Weaker interaction involving an activated C-H bond and the phosphoryl oxygen. | Contributes to stabilizing 3D networks. | bohrium.com |

| N–H···N | Occurs when a suitable nitrogen atom (e.g., in a pyridyl ring) acts as an acceptor. | Sheets, Chains | nih.gov |

While hydrogen bonding is often the primary organizing force, other weaker non-covalent interactions play a crucial supporting role in the crystal engineering of phosphoric triamides, particularly those containing aromatic substituents. rsc.orgmdpi.com These interactions add stability and dictate the fine details of the molecular packing.

N–H···π Interactions: In a notable case, an N–H···π interaction was identified in a phosphoric triamide structure for the first time. Here, an N-H group acts as a hydrogen bond donor to the π-system of an aromatic ring on an adjacent molecule. This interaction was instrumental in extending a 1D hydrogen-bonded chain into a two-dimensional array. sonar.ch

π-π Stacking: When phosphoric triamide molecules contain flat aromatic rings (e.g., phenyl or naphthyl groups), π-π stacking interactions can occur. These involve the face-to-face or offset arrangement of aromatic rings, contributing to the cohesion of the crystal structure. mdpi.com

The comprehensive analysis of these varied non-covalent interactions, often using computational tools like Hirshfeld surface analysis and reduced density gradient (RDG) plots, is essential for understanding and predicting the supramolecular architectures of phosphoric triamides. rsc.orgnih.gov The interplay between strong hydrogen bonds and these weaker forces allows for the rational design of crystalline materials with specific topologies and properties.

Research Findings on the Host-Guest Chemistry and Molecular Recognition of this compound Remain Undocumented

Despite a thorough review of available scientific literature, no specific research detailing the host-guest chemistry or molecular recognition phenomena involving this compound has been identified. Consequently, the generation of a detailed article on this specific topic, as outlined, cannot be fulfilled at this time.

Host-guest chemistry is a specialized area of supramolecular chemistry that focuses on the interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. These interactions are governed by non-covalent forces such as hydrogen bonding, ion-dipole interactions, and van der Waals forces. The ability of a host to selectively bind with a specific guest is known as molecular recognition.

While the broader class of phosphoric triamides has been investigated in coordination chemistry for their interactions with metal ions, specific studies detailing the capacity of this compound to act as a host molecule for encapsulating guest molecules are not present in the current body of scientific publications. The potential for this compound to engage in such interactions would depend on its three-dimensional structure, the distribution of electron density, and the presence of suitable binding sites.

Without experimental or computational studies, any discussion on the host-guest chemistry of this compound would be purely speculative. The creation of data tables, which would typically include binding constants, association constants, or thermodynamic data for host-guest complex formation, is therefore not possible.

Further research would be necessary to explore the potential of this compound in the field of supramolecular chemistry and to characterize its interactions with various guest molecules. Such studies would be essential to elucidate its capabilities in molecular recognition and its potential applications in areas such as sensing, catalysis, or materials science.

Reactivity Profiles and Mechanistic Studies of N,n Diethylphosphoric Triamide and Its Derivatives

Intramolecular Reactivity Pathways of Phosphoramidates

Phosphoramidates bearing appropriate functional groups can undergo intramolecular reactions, leading to the formation of various heterocyclic structures. These transformations are often driven by the inherent nucleophilicity of the nitrogen atoms and the electrophilicity of the phosphorus center, facilitated by the flexibility of the P-N bond.

The formation of cyclic structures such as N-phosphorylated aziridines and 1,3,2-diazaphospholidines represents a significant class of intramolecular reactions for phosphoramidate (B1195095) derivatives. nih.gov These reactions provide synthetically valuable routes to strained three-membered rings and stable five-membered heterocyclic systems.

N-Phosphorylated aziridines can be synthesized through the intramolecular cyclization of unsaturated phosphoramidate derivatives. This transformation can be viewed as an intramolecular aziridination, where a nitrene equivalent, generated from a suitably functionalized phosphoramidate, adds across a double bond within the same molecule. nih.gov The phosphoryl group in these systems serves to activate the nitrogen atom, facilitating the cyclization process. The mechanism often involves the initial formation of a lead(IV) amide intermediate when using reagents like lead tetraacetate, which then acts as the aziridinating species. nih.gov The rate of these cyclizations is highly sensitive to the substitution pattern on the alkene, with electron-donating groups accelerating the reaction, which points to a highly electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.gov

The synthesis of 1,3,2-diazaphospholidine derivatives, on the other hand, typically involves the cyclization of a phosphoric triamide derivative with a bifunctional reagent or the intramolecular reaction of a phosphoramidate bearing a secondary amino or hydroxylamino group at an appropriate position. These reactions proceed via nucleophilic attack of a nitrogen atom onto the electrophilic phosphorus center, leading to the formation of a stable five-membered ring. The phosphoryl group is integral to the heterocyclic backbone in the resulting 1,3,2-diazaphospholidine structure.

| Product Class | Precursor Type | General Reaction | Mechanistic Notes |

| N-Phosphorylated Aziridines | Unsaturated Phosphoramidates | Intramolecular addition of a "nitrene" equivalent to a C=C bond. | Proceeds via an electrophilic intermediate; rate is enhanced by electron-donating groups on the alkene. nih.gov |

| 1,3,2-Diazaphospholidine Derivatives | Phosphoric triamides with a tethered nucleophile | Intramolecular nucleophilic substitution at the phosphorus center. | Formation of a stable 5-membered ring driven by the proximity of the reacting groups. |

Beyond cyclizations, phosphoramidate systems can undergo rearrangements involving the migration of the phosphorus atom or protons (prototropic shifts). These processes lead to constitutional isomers and are often driven by the formation of more thermodynamically stable structures.

Phosphorus atom migration, such as a phosphate (B84403) group moving from one nucleophilic site to another (e.g., from one serine residue to another in a peptide backbone), is a notable rearrangement. nih.gov While not a direct intramolecular reaction of a single phosphoramidate, the underlying mechanism involves an intramolecular attack. Computational studies on model systems reveal that such migrations proceed through a high-energy, zwitterionic pentacoordinate phosphorus intermediate where the phosphate group is bonded to both nucleophilic centers. nih.gov The energy barrier for this migration is significant, indicating that it is not a facile process but can compete with other reactions like the elimination of phosphoric acid under certain conditions, such as in the gas phase during mass spectrometry. nih.gov

Prototropic rearrangements, or shifts of a proton, are also observed in phosphoramidate chemistry. These tautomeric equilibria are influenced by the electronic properties of the molecule and the solvent environment. For instance, iminophosphoranes, which can be formed from phosphoric triamides, are known to facilitate prototropic shifts due to their strong basicity. researchgate.net Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma bond, can also be influenced by related phosphorus compounds. For example, the presence of hexamethylphosphoric triamide (HMPA) has been shown to facilitate chemmethod.comsapub.org sigmatropic shifts at room temperature, a reaction that would otherwise require high temperatures. rsc.org

Intermolecular Reaction Mechanisms of Phosphoric Triamides

In intermolecular reactions, phosphoric triamides like N,N-diethylphosphoric triamide typically act as nucleophiles, with the reaction site being either the phosphorus atom or one of the nitrogen atoms. The reactivity is governed by the accessibility of these sites and the electronic nature of the substituents.

The phosphorus atom in phosphoric triamides is electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pairs on the nitrogen atoms confer nucleophilic character to the molecule. Nucleophilic substitution at the phosphorus center is a fundamental reaction pathway for these compounds. sapub.orgresearchgate.net These reactions can proceed through two primary mechanisms: a concerted, SN2-like pathway or a stepwise, addition-elimination mechanism. scispace.comlibretexts.org

Concerted Mechanism (SN2@P): In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. This mechanism is analogous to the SN2 reaction at a carbon center and typically results in an inversion of configuration at the phosphorus atom. semanticscholar.org

Stepwise (Addition-Elimination) Mechanism: This mechanism involves the initial formation of a metastable, pentacoordinate trigonal bipyramidal intermediate. sapub.orglibretexts.org This intermediate can then undergo pseudorotation before the leaving group is expelled. The lifetime of this intermediate and its propensity to undergo pseudorotation can lead to products with either retention or inversion of stereochemistry. semanticscholar.org

The operative mechanism is often dictated by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. sapub.org

| Substituent Effect | Impact on Phosphorus Center | Impact on Reactivity | Example |

| Electron-Donating Groups (EDGs) on Nitrogen | Increases electron density, decreases electrophilicity. | Enhances overall nucleophilicity of the molecule (at N or O atoms). | Alkyl groups (e.g., -CH₂CH₃) |

| Electron-Withdrawing Groups (EWGs) on Nitrogen | Decreases electron density, increases electrophilicity. | Increases susceptibility to nucleophilic attack at the phosphorus center. | Aryl groups with EWGs |

Catalytic Activity and Reaction Mechanisms Where Phosphoric Triamides Act as Catalysts or Co-catalysts

Phosphoric triamides and related phosphoramides can function as organocatalysts in a variety of organic transformations. Their catalytic activity often stems from their ability to act as Lewis bases, activating substrates through coordination at the phosphoryl oxygen.

These compounds have been successfully employed as catalysts in reactions such as the asymmetric borane (B79455) reduction of ketones and in aldol (B89426) reactions involving trichlorosilyl (B107488) enol ethers, where they can lead to significant rate enhancements. taylorandfrancis.com In these roles, the phosphoryl oxygen acts as the Lewis basic site, coordinating to the electrophilic species (e.g., borane or silicon) and thereby activating it towards reaction with the nucleophile.

In some cases, phosphoric triamides can also act as ligands for metal catalysts. For instance, metal complexes of N-phosphorylated ligands have been used to catalyze intramolecular transesterification reactions. taylorandfrancis.com The mechanism in these catalytic cycles typically involves the formation of an activated complex between the phosphoric triamide, the substrate, and sometimes a metal center, facilitating the key bond-forming or bond-breaking steps of the reaction. The specific catalytic cycle depends on the reaction, but the initial step often involves the Lewis basic phosphoryl oxygen interacting with an electrophilic component of the reaction.

Environmental Degradation Pathways and Mechanisms of Phosphoric Triamides

Abiotic Degradation Processes of Phosphoric Triamides

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These processes are significantly influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolytic Degradation Pathways (e.g., in humid environments)

For instance, the degradation of the structurally related compound N-(n-butyl)thiophosphoric triamide (NBPT) involves its oxidation to N-(n-butyl)phosphoric triamide (NBPTO), which is the oxygen analog more closely resembling N,N-Diethylphosphoric triamide. nih.govmdpi.com This oxygenated intermediate is then subject to hydrolysis. The enzymatic hydrolysis of NBPTO by urease has been shown to yield diamido phosphoric acid (DAP) and n-butyl amine. nih.gov This suggests a probable hydrolytic pathway for this compound, which would involve the cleavage of the P-N bond to release diethylamine (B46881) and form diamido phosphoric acid.

The rate of hydrolysis of phosphoramidates is known to be influenced by pH, with degradation often being more rapid in acidic conditions. mdpi.com The persistence of NBPT, a related compound, is significantly affected by soil pH, with faster degradation observed in acidic soils compared to neutral or alkaline soils. mdpi.com It is plausible that this compound would exhibit similar pH-dependent hydrolytic behavior.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Precursor Compound | Potential Hydrolysis Products |

| This compound | Diethylamine |

| Diamido phosphoric acid |

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photochemical degradation of this compound are scarce, the general principles of photochemistry for organophosphorus compounds suggest potential degradation pathways. These can include the cleavage of P-N bonds or transformations of the diethylamino substituents upon absorption of light energy. The presence of photosensitizers in the environment, such as humic substances, could potentially accelerate the photochemical degradation of such compounds. However, without specific experimental data, the precise mechanisms and products of this compound photolysis remain speculative.

Biodegradation Mechanisms of Phosphoric Triamides

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of many chemicals. Bacteria and fungi possess a diverse array of enzymes capable of transforming complex organic molecules.

Aerobic and Anaerobic Microbial Degradation Pathways

Microbial degradation of organophosphorus compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The specific pathways and the microbial communities involved can differ significantly between these two environments.

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the breakdown of organic compounds. For this compound, aerobic degradation could proceed through initial hydroxylation of the ethyl groups, followed by further oxidation and cleavage of the side chains, or through direct enzymatic hydrolysis of the P-N bond.

In anaerobic environments, different microbial consortia and enzymatic systems are active. Degradation pathways often involve reductive processes. While specific studies on the anaerobic degradation of this compound are not available, it is known that various microorganisms can utilize nitrogen-containing organic compounds as a nutrient source under anaerobic conditions through processes like ammonification and denitrification. eagri.org

Enzymatic Biotransformations Involved in Phosphoric Triamide Degradation

The enzymatic machinery of microorganisms plays a central role in the biotransformation of phosphoric triamides. Hydrolases, particularly phosphotriesterases, are a key class of enzymes known to cleave the ester and amide bonds in organophosphorus compounds.

The study of N-(n-butyl)phosphoric triamide (NBPTO) has demonstrated the involvement of the enzyme urease in its hydrolysis. nih.gov Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of NBPTO to diamido phosphoric acid (DAP) and n-butyl amine. nih.gov This provides a strong indication that similar enzymes could be responsible for the degradation of this compound, cleaving the P-N bond to release diethylamine.

Table 2: Potential Enzymatic Biotransformation of this compound

| Enzyme Class | Potential Action on this compound |

| Hydrolases (e.g., Phosphotriesterases, Urease-like enzymes) | Cleavage of the P-N bond |

Identification and Characterization of Chemical Transformation Products and Intermediates

Based on the degradation pathways of analogous compounds, several transformation products and intermediates of this compound can be postulated.

As previously mentioned, hydrolytic and enzymatic degradation are likely to yield diethylamine and diamido phosphoric acid (DAP) . nih.govmdpi.comnih.gov The formation of DAP has been confirmed as a degradation product of N-(n-butyl)phosphoric triamide (NBPTO). nih.gov

Further degradation of these primary intermediates would then occur. Diethylamine can be readily utilized by microorganisms as a carbon and nitrogen source. Diamido phosphoric acid, being a simpler inorganic phosphorus compound, would likely be incorporated into the phosphorus cycle.

Table 3: Postulated Transformation Products and Intermediates of this compound

| Degradation Pathway | Precursor | Intermediate(s) | Final Product(s) |

| Hydrolysis/Enzymatic Degradation | This compound | - | Diethylamine, Diamido phosphoric acid |

It is important to note that the identification and characterization of these products for this compound specifically would require dedicated experimental studies employing analytical techniques such as chromatography coupled with mass spectrometry.

Factors Influencing Degradation Rates and Pathways in Environmental Matrices

The environmental persistence and degradation of phosphoric triamides, including this compound, are governed by a complex interplay of chemical, physical, and biological factors. The rate and dominant pathways of degradation can vary significantly across different environmental compartments such as soil and water. Key factors influencing these processes include pH, temperature, microbial activity, and the presence of other chemical substances. While specific kinetic data for this compound are limited, research on structurally related compounds, such as N-(n-butyl) thiophosphoric triamide (NBPT), provides significant insights into its expected environmental behavior.

Influence of pH

Soil and water pH is a critical variable affecting the stability and degradation pathways of phosphoric triamides. Studies on related compounds like phosphonates and N-(n-butyl) thiophosphoric triamide (NBPT) demonstrate that hydrolysis rates are strongly pH-dependent. nih.govresearchgate.net For NBPT, degradation is significantly faster in acidic soils compared to neutral or alkaline conditions. researchgate.netmdpi.com The half-life of NBPT was found to be as short as 0.4 days in acidic soil (pH < 6.5), whereas it extended to over two days in alkaline soils. mdpi.com This accelerated degradation in acidic environments can impact the compound's efficacy and persistence. researchgate.netmdpi.com The hydrolysis of organophosphorus compounds can be catalyzed by both acids and bases, influencing the cleavage of P-O bonds. nih.gov

Interactive Data Table 1: Effect of Soil pH on the Half-Life of N-(n-butyl) thiophosphoric triamide (NBPT) Data derived from studies on the related compound NBPT to illustrate pH effects.

| Soil pH Range | Condition | Half-Life (Days) | Reference |

| < 6.5 | Acidic | 0.4 | mdpi.com |

| 7.0 - 8.0 | Neutral to Alkaline | 1.3 - 2.1 | mdpi.com |

Influence of Temperature

Temperature plays a pivotal role in the degradation kinetics of chemical compounds, including phosphoric triamides. As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. mdpi.comtainstruments.com The effectiveness of related urease inhibitors like NBPT can be compromised by factors including temperature. researchgate.net For instance, the efficacy of NBPT in reducing ammonia (B1221849) volatilization from urea (B33335) showed variability with temperature, with lower inhibition observed at 15°C compared to 5°C or 25°C in one study, highlighting a complex relationship between temperature and inhibitory action in environmental matrices. researchgate.net The stability of NBPT in urea products is also dependent on storage temperature, with degradation accelerated under warmer conditions. researchgate.net

Interactive Data Table 2: Effect of Temperature on Inhibition of Ammonia Volatilization by N-(n-butyl) thiophosphoric triamide (NBPT) Data illustrates the influence of temperature on the performance of the related compound NBPT.

| Temperature | Average Inhibition of NH3 loss (%) | Reference |

| 5 °C | Higher than at 15 °C | researchgate.net |

| 15 °C | Lower than at 5 or 25 °C | researchgate.net |

| 25 °C | Higher than at 15 °C | researchgate.net |

Microbial and Abiotic Degradation

Advanced Research Applications and Future Directions for N,n Diethylphosphoric Triamide and Phosphoric Triamide Chemistry

Applications in Catalysis Research

The efficacy of phosphoric triamides in catalysis is largely attributed to their role as ligands that can modify the electronic and steric environment of a metal center. This modulation influences the activity, selectivity, and stability of catalytic systems.

Phosphoric triamides and related chiral phosphoramides have emerged as a promising class of ligands for asymmetric catalysis, a field focused on synthesizing chiral molecules with a specific three-dimensional arrangement. In palladium-catalyzed reactions, which are fundamental to modern organic synthesis, the choice of ligand is critical for achieving high enantioselectivity. dicp.ac.cn While direct studies on N,N-Diethylphosphoric triamide are specific, the principles derived from the broader phosphoramide (B1221513) class are applicable. These ligands can coordinate to palladium centers, creating a chiral environment that directs the stereochemical outcome of reactions like asymmetric allylic alkylation (AAA), a versatile method for forming carbon-carbon bonds. nih.govnih.gov

The strong σ-donating ability of the phosphoryl oxygen can stabilize the palladium catalyst, while the chiral backbone of specifically designed phosphoramides can effectively control the facial selectivity of nucleophilic attack. Furthermore, in the realm of C-H activation, a cutting-edge technique for direct functionalization of otherwise inert carbon-hydrogen bonds, ligands play a crucial role in the reactivity and selectivity of the metal catalyst. nih.govgreyhoundchrom.com Chiral phosphoric amide ligands have been successfully employed in palladium-catalyzed β-arylation reactions. researchgate.net The development of bifunctional ligands that incorporate both a phosphine (B1218219) and a carboxylic acid moiety has shown high efficiency in desymmetrizing C(sp²)-H arylation, a process where monofunctional ligands were less effective. nih.gov The tunability of the amide groups in phosphoric triamides allows for the systematic modification of the ligand's steric and electronic properties to optimize catalytic performance for specific transformations.

Applications in Separation Science and Extraction

The ability of phosphoric triamides to selectively coordinate with metal ions makes them valuable reagents in separation science, particularly for the extraction of metals from aqueous solutions. This is of significant importance in hydrometallurgy, waste treatment, and the purification of valuable elements.

Organophosphorus compounds are widely used as extractants for heavy metals. mdpi.com The phosphoryl oxygen in this compound serves as an effective coordination site for a variety of metal cations. This interaction forms the basis for its use in liquid-liquid extraction processes to selectively transport metal ions from an aqueous phase to an organic phase. The selectivity for a particular metal ion can be influenced by factors such as the pH of the aqueous solution, the nature of the organic diluent, and the steric bulk of the amide groups on the phosphoric triamide.

Studies on related organophosphorus extractants have demonstrated high efficiency and selectivity in separating valuable or toxic metals. For instance, phosphonium-based ionic liquids have been used to effectively extract Cd(II) and Zn(II). researchgate.net The separation of Cd(II) from other divalent ions like Cu(II), Co(II), and Ni(II) is a common challenge where specific extractants are required. mdpi.comresearchgate.net The efficiency of these separations is often quantified by the extraction percentage, which can be optimized by adjusting experimental conditions.

| Metal Ion | Extractant System | Conditions | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Cd(II) | Aliquat 336 / TBP in toluene (B28343) with EDTA | pH 5, 99.64 mM Aliquat 336, 48.86 mM EDTA | 95.89 | nih.gov |

| Cu(II) | Aliquat 336 / TBP in toluene with EDTA | pH 5, 99.64 mM Aliquat 336, 48.86 mM EDTA | 0.59 | nih.gov |

| Ni(II) | [BMIM]PF6 with 2-aminothiophenol | pH > 4.0 | ~100 | alfa-chemistry.com |

| Pb(II) | [BMIM]PF6 with 2-aminothiophenol | pH 6.0 | ~80 | alfa-chemistry.com |

| Co(II) | Ethylammonium nitrate (B79036) with TBP | Extraction from EAN solution | Stronger than from molecular solvents | nih.gov |

This table presents data for related extraction systems to illustrate the principles of selective metal ion extraction. TBP is Tributyl Phosphate (B84403); EDTA is Ethylenediaminetetraacetic acid; [BMIM]PF6 is 1-butyl-3-methylimidazolium hexafluorophosphate.

Ionic liquids (ILs), which are salts with melting points below 100°C, are considered "green" solvents due to their negligible vapor pressure. alfa-chemistry.com Their use in combination with extractants like phosphoric triamides opens up new avenues for highly efficient and selective metal separation processes. ijesi.org Phosphoric triamides can be dissolved in an IL phase, creating a system that combines the coordinating power of the amide with the unique properties of the IL. nih.gov

This approach can enhance extraction efficiency and selectivity. ijesi.org For example, phosphonium-based ionic liquids have demonstrated significant potential as extractants for a wide range of metals. ijesi.org The synergy between the IL and the organophosphorus extractant can lead to improved phase separation and higher loading capacities. nih.gov Functionalized ionic liquids, where an extracting group is covalently attached to the IL cation or anion, represent a further evolution of this strategy, potentially leading to even more effective systems for the selective recovery of ions like Cd(II), Cu(II), and Co(II). researchgate.netrsc.orgresearchgate.net

Exploration of Supramolecular and Material Science Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The structural features of phosphoric triamides make them excellent candidates for constructing well-defined supramolecular assemblies. nih.gov The P=O group is a strong hydrogen bond acceptor, while the N-H groups (in parent or mono/di-substituted triamides) are effective hydrogen bond donors. iaea.org

This donor-acceptor capability allows phosphoric triamides to form predictable patterns, such as dimers and chains, in the solid state. researchgate.net These interactions are fundamental to crystal engineering and the design of new materials with specific properties. For instance, phosphoramide-based building blocks have been used to construct metal-organic frameworks (MOFs) that exhibit significant gas storage properties for hydrogen and carbon dioxide. nih.govresearchgate.net Furthermore, the development of phosphoramide-based hydrogels for applications like inkjet printing in tissue engineering highlights the move towards advanced, functional materials. acs.orgresearchgate.net The ability to tune the intermolecular interactions through chemical modification of the amide substituents provides a pathway to new materials with tailored optical, electronic, or mechanical properties. bohrium.com

Design of Functional Supramolecular Assemblies for Specific Recognition

There is a lack of specific research articles detailing the design and application of functional supramolecular assemblies based on this compound for specific molecular recognition. The ability of phosphoric triamides, in general, to participate in hydrogen bonding suggests their potential for forming structured assemblies. The P=O group can act as a hydrogen bond acceptor, while the N-H protons can act as donors. In this compound, the presence of two N-H protons and the diethylamino groups would influence its steric and electronic properties, which are critical for designing specific host-guest interactions. However, without dedicated studies, the specific recognition capabilities of supramolecular structures derived from this compound remain unexplored.

General studies on other phosphoric triamides have shown they can form dimers and extended networks in the solid state through hydrogen bonds. For instance, research on related compounds has utilized techniques like X-ray crystallography and Hirshfeld surface analysis to understand the intermolecular interactions that govern their crystal packing. These studies often highlight the prevalence of N-H···O=P hydrogen bonds in forming predictable supramolecular synthons.

Theoretical Design and Predictive Modeling for Future Research Directions

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules, which can guide future experimental work. While DFT studies have been conducted on various phosphoric acid derivatives and other phosphoric triamides to understand their electronic structure, stability, and reaction mechanisms, there is no specific mention of theoretical design or predictive modeling focused on this compound in the available literature.

Such theoretical investigations could predict its self-assembly behavior, its potential as a ligand for specific metal ions, or its suitability for particular material applications. The outcomes of these predictive models would be invaluable for directing future research efforts in a more targeted and efficient manner. However, at present, this area of research for this compound remains to be explored.

Q & A

Q. What are the standard synthetic routes for n,n-Diethylphosphoric triamide, and how can its purity be validated?

Synthesis typically involves reacting phosphoric triamide dichloride derivatives with ethylamine in anhydrous solvents like chloroform at controlled temperatures (e.g., 273 K). Post-reaction purification via recrystallization (e.g., chloroform/DMF mixtures) is critical. Validation employs IR spectroscopy (e.g., NH stretch at ~3063 cm⁻¹, P=O at ~1262 cm⁻¹) and single-crystal X-ray diffraction to confirm bond lengths (e.g., P=O ≈ 1.48 Å, P–N ≈ 1.65 Å) .

Q. How are the structural features of this compound characterized crystallographically?

X-ray diffraction reveals a distorted tetrahedral geometry at the phosphorus atom, with syn/anti orientations of functional groups (e.g., P=O vs. N–H). Key metrics include bond angles (e.g., C–N–P ≈ 120° for sp² hybridization) and intermolecular hydrogen bonds (e.g., P=O···H–N, forming R₂²(8) dimeric rings). Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. Which solvents and reaction conditions optimize the synthesis of phosphoric triamide derivatives?

Anhydrous chloroform or THF at low temperatures (e.g., 273 K) minimizes side reactions. Stoichiometric excess of amine (4:1 molar ratio to dichloride precursor) ensures complete substitution. Slow evaporation from chloroform/n-heptane mixtures yields high-quality crystals for structural analysis .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Intermolecular P=O···H–N bonds (2.8–3.0 Å) drive dimerization, forming centrosymmetric motifs. These interactions stabilize crystal packing and affect physicochemical properties (e.g., melting points, solubility). Computational studies (DFT) can quantify bond strengths, while variable-temperature XRD tracks dynamic behavior .

Q. What experimental designs are effective for studying phosphoric triamides as urease inhibitors in agricultural systems?

Randomized block designs (e.g., 2×5×2 factorial with N sources, rates, and inoculants) evaluate efficacy. Parameters include enzyme activity assays (e.g., residual urea hydrolysis), soil pH monitoring, and crop yield metrics. NBPT (a thiophosphoric triamide analog) serves as a benchmark, requiring controlled field trials with replicates .

Q. Can ultrasonic methods enhance the synthesis of nanostructured phosphoric triamides?

Ultrasonic irradiation improves reaction kinetics and yields uniform nano-rods (e.g., 89–123 nm diameter). Key factors include frequency (20–40 kHz), solvent selection (e.g., DMF for polarity), and precursor concentration. SEM/EDX validates morphology and elemental composition, while FT-IR confirms functional group retention .

Methodological Considerations

- Data Contradictions : Structural studies report varying P–N bond lengths (1.62–1.68 Å) due to substituent effects. For example, bulky cyclohexyl groups increase steric strain, distorting bond angles compared to methyl derivatives .

- Advanced Characterization : Pair distribution function (PDF) analysis or solid-state NMR resolves amorphous-phase behavior, complementing XRD.

- Safety Protocols : Avoid dimethylformamide (DMF) due to residual toxicity; use alternatives like acetonitrile for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.